molecular formula C5H4ClN3 B8662811 1-amino-4-chloro-1H-pyrrole-2-carbonitrile CAS No. 939807-79-1

1-amino-4-chloro-1H-pyrrole-2-carbonitrile

Cat. No.: B8662811
CAS No.: 939807-79-1
M. Wt: 141.56 g/mol
InChI Key: CRHVOFAHSRKZTR-UHFFFAOYSA-N
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Description

1-amino-4-chloro-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C5H4ClN3 and its molecular weight is 141.56 g/mol. The purity is usually 95%.
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Properties

CAS No.

939807-79-1

Molecular Formula

C5H4ClN3

Molecular Weight

141.56 g/mol

IUPAC Name

1-amino-4-chloropyrrole-2-carbonitrile

InChI

InChI=1S/C5H4ClN3/c6-4-1-5(2-7)9(8)3-4/h1,3H,8H2

InChI Key

CRHVOFAHSRKZTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=C1Cl)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a rapidly stirred solution of 4-chloro-1H-pyrrole-2-carbonitrile (3.6 g, 28.4 mmol) in DMF (75 mL) was added NaH (1.7 g, 42.7 mmol) portion wise over 20 min. The dark brown solution was allowed to stir for an additional 10 min. The aminating reagent ((aminooxy)(diphenyl)phosphine oxide) (10 g, 42.7 mmol) was added in one portion. The mixture was heated to 80° C. for 6 hours. The reaction was quenched with distilled water (100 mL). EtOAc (50 mL) was added to the reaction and the solution was transferred to a separatory funnel and the organic layer was isolated while the aqueous layer was back extracted with EtOAc (2×50 mL). The combined organic layers were collected, dried (MgSO4), filtered, and concentrated in vacuo to yield 3.4 g of the above compound (24.02 mmol, yield 84%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

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